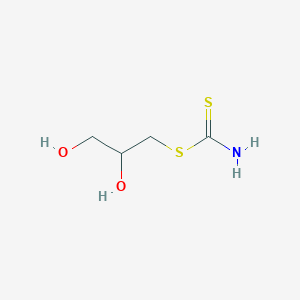

2,3-Dihydroxypropyl carbamodithioate

Description

Structure

3D Structure

Properties

CAS No. |

63962-87-8 |

|---|---|

Molecular Formula |

C4H9NO2S2 |

Molecular Weight |

167.3 g/mol |

IUPAC Name |

2,3-dihydroxypropyl carbamodithioate |

InChI |

InChI=1S/C4H9NO2S2/c5-4(8)9-2-3(7)1-6/h3,6-7H,1-2H2,(H2,5,8) |

InChI Key |

KLXZYTLHOXLFOI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CSC(=S)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydroxypropyl Carbamodithioate and Analogues

Established Approaches for Carbamodithioate Synthesis

The formation of the carbamodithioate functional group is a well-documented process in organic chemistry, with the most common and straightforward method involving the reaction of a primary or secondary amine with carbon disulfide.

General Synthetic Pathways to Dithiocarbamates

The fundamental and most widely employed synthetic route to dithiocarbamates is the reaction of an amine with carbon disulfide (CS₂). wikipedia.org This reaction is typically carried out in the presence of a base to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate (B8719985) salt. For primary amines, the reaction proceeds to form a dithiocarbamic acid, which can be subsequently converted to various esters or salts. wikipedia.org

One-pot synthesis strategies have gained prominence due to their efficiency and atom economy. These methods often involve the reaction of an amine, carbon disulfide, and a third component, such as an alkyl halide or another electrophile, in a single reaction vessel to directly yield the desired dithiocarbamate derivative. nih.govnih.gov Such approaches are advantageous as they can reduce reaction times and simplify work-up procedures. researchgate.net Green chemistry principles are also being increasingly applied, with the use of environmentally benign solvents and catalyst-free conditions being explored. researchgate.netrsc.org

Reactant Precursors and Reaction Conditions for Carbamodithioate Formation

The primary precursors for carbamodithioate synthesis are a primary or secondary amine and carbon disulfide. nih.gov The amine provides the nitrogen atom and the organic substituent, while carbon disulfide serves as the source of the dithiocarboxylate group.

The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine, to facilitate the formation of the dithiocarbamate salt. wikipedia.orgorganic-chemistry.org The choice of solvent can influence the reaction rate and yield, with polar solvents being generally favored. researchgate.net However, solvent-free conditions have also been successfully employed, offering a more environmentally friendly alternative. nih.gov

The reaction temperature is another critical parameter. The formation of dithiocarbamate salts from amines and carbon disulfide is often an exothermic process, and cooling is sometimes necessary to control the reaction rate and minimize side reactions. researchgate.net Subsequent reactions to form dithiocarbamate esters may require heating. wikipedia.org

Table 1: Overview of General Reaction Conditions for Dithiocarbamate Synthesis

| Parameter | Typical Conditions | Notes |

| Amine Source | Primary or Secondary Amines | The nature of the amine determines the substitution on the nitrogen atom. |

| Carbon Source | Carbon Disulfide (CS₂) | A versatile reagent for introducing the C(=S)S moiety. |

| Base | Sodium Hydroxide, Potassium Hydroxide, Triethylamine | Used to deprotonate the intermediate dithiocarbamic acid. |

| Solvent | Polar solvents (e.g., water, ethanol (B145695), ethyl acetate), or solvent-free | The choice of solvent can impact reaction efficiency and product solubility. researchgate.net |

| Temperature | Often initiated at low temperatures (e.g., 0-10 °C) and may be heated for subsequent steps | The initial reaction is often exothermic. |

| Reaction Type | One-pot, multi-component reactions | Increasingly favored for efficiency and sustainability. nih.govnih.gov |

Incorporation of the 2,3-Dihydroxypropyl Moiety

The introduction of the 2,3-dihydroxypropyl group is a key step in the synthesis of the target compound. This is typically achieved by using a precursor that already contains this moiety, most commonly 3-amino-1,2-propanediol (B146019), which is derived from glycerol (B35011).

Synthetic Routes from Glycerol Derivatives

Glycerol, a readily available and renewable feedstock, is the logical starting material for obtaining the 2,3-dihydroxypropyl group. A common precursor for introducing this moiety is 3-amino-1,2-propanediol. This aminodiol can be synthesized from glycerol derivatives through several routes. One established method involves the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia (B1221849). mdpi.com Another approach starts from epichlorohydrin, which is first hydrolyzed to glycerin chlorohydrin and then reacted with ammonia to yield 3-amino-1,2-propanediol. semanticscholar.org

A more direct approach to glycerol dithiocarbamates involves the in-situ formation of glycerol carbonate from glycerol and a carbonate source like diethyl carbonate, catalyzed by a base. rsc.org This intermediate then reacts with the in-situ formed dithiocarbamic acid salt. rsc.org This method offers a one-step synthesis directly from glycerol. acs.org

Table 2: Synthetic Routes to 3-Amino-1,2-propanediol from Glycerol Derivatives

| Starting Material | Key Reagents | Product | Reference |

| 3-Chloro-1,2-propanediol | Ammonia, Sodium Hydroxide | 3-Amino-1,2-propanediol | mdpi.com |

| Glycerin Chlorohydrin | Ammonia, Catalyst (e.g., Cupric Oxide) | 3-Amino-1,2-propanediol | semanticscholar.org |

| Glyceraldehyde | Ammonia, Palladium/Active Charcoal, H₂ | 1-Amino-2,3-propanediol | researchgate.net |

Chemo- and Regioselective Considerations in Functionalization

The presence of multiple hydroxyl groups in glycerol and its derivatives necessitates careful consideration of chemo- and regioselectivity during synthesis. When reacting 3-amino-1,2-propanediol with carbon disulfide, the primary amine is significantly more nucleophilic than the hydroxyl groups, ensuring that the reaction occurs selectively at the nitrogen atom to form the carbamodithioate.

In the direct synthesis from glycerol, regioselectivity is a major challenge. However, the use of glycerol carbonate as an intermediate provides a solution. The reaction of the dithiocarbamate anion with glycerol carbonate proceeds regioselectively at the primary carbon of the carbonate ring, leading to the desired 2,3-dihydroxypropyl substitution pattern after decarboxylation. rsc.org This regioselectivity is attributed to the higher reactivity of the methylene (B1212753) position in the glycerol carbonate intermediate. rsc.org This approach avoids the need for protecting groups and leads to a more efficient and environmentally friendly process. rsc.org

Optimization of Synthetic Efficiency and Purity

Optimizing the synthesis of 2,3-dihydroxypropyl carbamodithioate involves fine-tuning reaction parameters to maximize yield and purity while minimizing by-products and environmental impact.

Several factors can be adjusted to enhance the efficiency of dithiocarbamate synthesis. These include the stoichiometry of the reactants, reaction temperature, choice of solvent, and the use of catalysts. For instance, in the synthesis of related dithiocarbamates, it has been shown that temperature can significantly affect the size and morphology of resulting nanoparticles, indicating its importance in controlling the reaction outcome. chalcogen.ro The concentration of precursors can also influence the particle size and dispersity of the final product. researchgate.net

The use of green reaction media, such as deep eutectic solvents or polyethylene (B3416737) glycol, has been shown to promote environmentally friendly and rapid synthesis of dithiocarbamates with high yields and simplified work-up procedures. rsc.org

The purity of the final product is paramount, and several techniques can be employed for the purification of this compound. Given the polar nature of the molecule due to the dihydroxypropyl group, purification methods must be chosen accordingly. Common purification techniques for organic compounds include crystallization, chromatography, and distillation. nih.gov For polar compounds like the target molecule, chromatographic methods such as high-performance liquid chromatography (HPLC) can be effective for separation and purification. nih.gov Crystallization from a suitable solvent system is another powerful method for obtaining a highly pure product, provided the compound is a solid. nih.gov Washing the crude product with appropriate solvents can also help remove impurities. nih.gov

Catalytic Systems and Reaction Environment Control

The formation of the dithiocarbamate moiety and its subsequent alkylation can be achieved under various catalytic conditions, ranging from metal-catalyzed to catalyst-free systems. The choice of catalyst and reaction environment is crucial for controlling reaction rates, yields, and the purity of the final product.

One of the most common and efficient approaches is the one-pot, three-component reaction. researchgate.net In the context of this compound, this would involve the reaction of ammonia (or a protected amine), carbon disulfide, and a 3-halo-1,2-propanediol (e.g., 3-chloro-1,2-propanediol). This reaction can often proceed without a catalyst, particularly when using a highly reactive alkylating agent. organic-chemistry.org The reaction is typically carried out in a polar solvent to facilitate the dissolution of the intermediate dithiocarbamate salt.

However, to improve yields and reaction times, various catalytic systems can be employed. Copper catalysts, for instance, have been shown to be effective in the synthesis of S-alkyl dithiocarbamates. nih.gov A hydroxyapatite-supported copper nano-catalyst has been utilized for the S-alkylation of dithiocarbamates using alcohols as the alkylating agents through a hydrogen borrowing reaction strategy. nih.govrsc.org This approach is noted for its operational simplicity and environmental benefits. nih.gov Microwave-assisted, copper(I)-catalyzed dithiocarbamation has also been reported as a rapid and efficient method. rsc.org

In addition to metal-based catalysts, base catalysts can also play a significant role. For instance, benzyl (B1604629) trimethyl ammonium (B1175870) hydroxide (Triton-B) has been used as a phase transfer catalyst in the solvent-free synthesis of dithiocarbamates, leading to high yields and simple work-up procedures. growingscience.com

The reaction environment, including the choice of solvent and temperature, is a critical factor. While some syntheses can be performed under solvent-free conditions organic-chemistry.orggrowingscience.com, the use of green solvents like ethyl acetate (B1210297) is also a viable and environmentally conscious option. ccerci.ac.irccerci.ac.ir The temperature of the reaction can influence the rate of reaction and the stability of the dithiocarbamate intermediate, which can be sensitive to heat.

Below is a table summarizing hypothetical catalytic systems and reaction conditions for the synthesis of this compound based on general methodologies for dithiocarbamate synthesis.

| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | 3-Chloro-1,2-propanediol | Ethanol | 25 | 12 | 75 |

| Cu NPs@HAP | 1,2-Propanediol | Toluene | 130 | 8 | 85 |

| Triton-B | 3-Bromo-1,2-propanediol | Solvent-free | 25 | 4 | 92 |

| Copper(I) Acetate | 3-Iodo-1,2-propanediol | Water | 80 (Microwave) | 0.5 | 88 |

This table presents illustrative data based on analogous reactions and is not based on experimentally verified synthesis of this compound.

Chromatographic and Other Purification Strategies

The purification of this compound from the reaction mixture is essential to remove unreacted starting materials, catalysts, and by-products. Given the polar nature of the target compound due to the diol functionality, chromatographic techniques are generally the most effective.

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of polar compounds. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. nih.govencyclopedia.pub In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The gradient of the mobile phase can be adjusted to achieve optimal separation.

For preparative scale purification, column chromatography using silica (B1680970) gel is a common and cost-effective method. Due to the polarity of the target compound, a polar mobile phase system would be required. A typical eluent system might consist of a mixture of a relatively nonpolar solvent (like ethyl acetate) and a more polar solvent (like methanol) to effectively elute the compound from the silica gel.

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and for developing the optimal solvent system for column chromatography. researchgate.net The retention factor (Rf) of the compound on the TLC plate provides a good indication of its polarity and helps in choosing the appropriate eluent for larger-scale separation.

In some cases, non-chromatographic purification techniques may be employed as a preliminary step. For example, if the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. Liquid-liquid extraction can also be used to remove certain impurities before proceeding to chromatographic purification.

The following table outlines potential chromatographic purification strategies for this compound.

| Technique | Stationary Phase | Mobile Phase | Detection Method |

| Column Chromatography | Silica Gel | Ethyl Acetate/Methanol Gradient | TLC with UV or staining |

| Preparative HPLC | C18 Silica | Water/Acetonitrile Gradient | UV Detector (e.g., at 254 nm) |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Methanol (e.g., 9:1) | UV light or Iodine Vapor |

This table presents illustrative purification strategies and is not based on experimentally verified purification of this compound.

Molecular Structure and Conformation Analysis of 2,3 Dihydroxypropyl Carbamodithioate

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are instrumental in determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. The following sections discuss the key spectroscopic techniques used for the structural elucidation of 2,3-dihydroxypropyl carbamodithioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| Data not available | Data not available |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

A comprehensive analysis of the IR and Raman spectra for this compound has not been found in the public domain. Therefore, specific vibrational frequencies corresponding to key functional groups such as O-H, C-H, N-H, C=S, and C-S bonds for this compound cannot be reported at this time.

Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | Data not available | Data not available | Stretching |

| N-H | Data not available | Data not available | Stretching |

| C-H | Data not available | Data not available | Stretching |

| C=S | Data not available | Data not available | Stretching |

| C-S | Data not available | Data not available | Stretching |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

The mass spectrum and detailed fragmentation analysis of this compound are not available in the surveyed literature. Information regarding the molecular ion peak (M+) and the characteristic fragmentation patterns that would confirm the presence of the 2,3-dihydroxypropyl and carbamodithioate moieties is currently unreported.

Advanced Structural Analysis

For a more detailed understanding of the three-dimensional structure and stereochemistry of a molecule, advanced analytical techniques are employed.

X-ray Crystallography for Solid-State Geometric Parameters

X-ray crystallography is a definitive method for determining the atomic and molecular structure of a crystalline solid. nih.govlibretexts.org This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional representation of the molecule in the solid state. whitman.edu

A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, geometric parameters such as bond lengths and angles for this compound, as determined by X-ray diffraction, are not available.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

This compound possesses a chiral center at the C2 position of the propyl chain, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study these chiral molecules.

There are no published studies on the chiroptical properties of the enantiomers of this compound. Therefore, experimental data regarding its specific rotation or CD spectrum, which would be used to characterize the individual enantiomers, is not available.

Computational Chemistry for Conformation and Electronic Structure3.3.1. Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis3.3.2. Conformational Searching and Molecular Dynamics Simulations

Future computational research may focus on this compound, at which point a detailed analysis as per the user's request would become feasible.

Coordination Chemistry of 2,3 Dihydroxypropyl Carbamodithioate

Ligand Design and Binding Characteristics

The design of the 2,3-Dihydroxypropyl carbamodithioate ligand incorporates the robust metal-binding capabilities of the carbamodithioate group with the functional dihydroxypropyl substituent. This combination allows for the tuning of properties such as solubility and the potential for secondary interactions.

The carbamodithioate anion, [R₂NCS₂]⁻, is a versatile ligand capable of adopting several coordination modes. The most common mode is as a bidentate chelating ligand, where both sulfur atoms bind to the metal center, forming a stable four-membered ring. bohrium.comnih.gov This bidentate chelation is a key factor in the high stability of many metal dithiocarbamate (B8719985) complexes. libretexts.org

Other, less common, coordination modes include:

Monodentate: Where only one sulfur atom coordinates to the metal center. nih.govmdpi.com

Anisobidentate: Where both sulfur atoms are coordinated to the metal, but with unequal M-S bond lengths. bohrium.com

Bridging: Where the dithiocarbamate ligand bridges two or more metal centers.

The denticity of the carbamodithioate ligand is typically two, functioning as a bidentate ligand. libretexts.orgwikipedia.org This bidentate nature is a primary driver of the chelate effect, which contributes to the thermodynamic stability of the resulting metal complexes. wikipedia.org

Table 1: Common Coordination Modes of Carbamodithioate Ligands

| Coordination Mode | Description | Denticity |

| Bidentate Chelating | Both sulfur atoms bind to a single metal center. | 2 |

| Monodentate | A single sulfur atom binds to the metal center. | 1 |

| Anisobidentate | Both sulfur atoms bind to the metal center with unequal bond lengths. | 2 |

| Bridging | The ligand connects two or more metal centers. | 2 or more |

Influence of the Dihydroxypropyl Substituent on Coordination Geometry

The 2,3-dihydroxypropyl substituent on the nitrogen atom can exert a significant influence on the coordination geometry of the resulting metal complexes. This influence can be attributed to several factors:

Steric Hindrance: The bulky nature of the dihydroxypropyl group can create steric hindrance around the metal center, potentially influencing the coordination number and the arrangement of other ligands. This can lead to distorted geometries compared to complexes with smaller alkyl substituents.

Intramolecular Hydrogen Bonding: The hydroxyl groups of the dihydroxypropyl substituent can potentially form intramolecular hydrogen bonds with the sulfur atoms of the carbamodithioate group. This could affect the electron density on the sulfur atoms and, consequently, the strength of the metal-sulfur bonds.

Intermolecular Interactions: The hydroxyl groups are capable of forming intermolecular hydrogen bonds, which can lead to the formation of supramolecular structures in the solid state. These interactions can play a crucial role in the crystal packing of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound generally follows well-established procedures for other dithiocarbamate complexes.

Transition metal complexes of this compound can be readily prepared by the reaction of the corresponding secondary amine (3-(dialkylamino)-1,2-propanediol) with carbon disulfide in the presence of a base, followed by the addition of a transition metal salt. wikipedia.org A common method involves a one-pot synthesis where the amine, carbon disulfide, and a metal salt are reacted in a suitable solvent, such as ethanol (B145695) or methanol. sysrevpharm.orgrsc.org The general reaction scheme is as follows:

R₂NH + CS₂ + MOH → R₂NCS₂M + H₂O (where R₂NH is the secondary amine, and M is a monovalent metal cation)

2 R₂NCS₂M + M'X₂ → [M'(S₂CNR₂)₂] + 2 MX (where M'X₂ is a divalent transition metal salt)

The resulting metal complexes often precipitate from the reaction mixture and can be purified by recrystallization. sysrevpharm.org

The synthesis of main group metal carbamodithioate adducts follows a similar methodology to that of transition metal complexes. nih.gov The sodium or potassium salt of this compound is first prepared and then reacted with a main group metal halide or other suitable salt. researchgate.net The stoichiometry of the reactants can be varied to control the final product.

Spectroscopic and Structural Elucidation of Coordination Compounds

A combination of spectroscopic techniques and X-ray crystallography is typically employed to characterize the coordination compounds of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing dithiocarbamate complexes. The C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)) are particularly informative. The position of the ν(C-N) band, typically found in the range of 1450-1550 cm⁻¹, provides insight into the partial double bond character of the C-N bond. ijpsonline.com A single strong ν(C-S) band around 1000 cm⁻¹ is indicative of a bidentate coordination mode. sysrevpharm.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal dithiocarbamate complexes typically exhibit intense absorptions in the UV-Vis region. These bands are often assigned to intraligand π→π* transitions and ligand-to-metal charge transfer (LMCT) transitions. sysrevpharm.orgbohrium.com For transition metal complexes, d-d transitions may also be observed, providing information about the coordination geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand framework within the metal complex. bohrium.comresearchgate.net The chemical shifts of the protons and carbons in the dihydroxypropyl group can be sensitive to the coordination environment.

Table 2: Typical Spectroscopic Data for Metal Dithiocarbamate Complexes

| Spectroscopic Technique | Key Feature | Typical Range/Observation | Information Gained |

| IR Spectroscopy | ν(C-N) stretch | 1450-1550 cm⁻¹ | C-N bond order |

| ν(C-S) stretch | ~1000 cm⁻¹ (single band) | Bidentate coordination | |

| UV-Vis Spectroscopy | π→π* transitions | 250-350 nm | Intraligand electronic transitions |

| LMCT transitions | 350-600 nm | Ligand-to-metal charge transfer | |

| ¹H NMR Spectroscopy | Protons on R group | Varies | Ligand structure confirmation |

| ¹³C NMR Spectroscopy | NCS₂ carbon | 200-220 ppm | Confirmation of dithiocarbamate group |

Determination of Coordination Environment and Stereochemistry

The coordination environment and stereochemistry of metal complexes of this compound are primarily dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Dithiocarbamate ligands are well-known for their versatility, capable of forming stable complexes with a wide range of transition and main group metals. bohrium.comnih.gov They typically act as bidentate chelating ligands, coordinating to the metal center through the two sulfur atoms of the carbamodithioate group. nih.govwikipedia.org

Based on studies of analogous hydroxy-functionalized dithiocarbamate complexes, such as tris(2-hydroxyethyl(ethyl)amino-dithiocarbamato)indium(III), several key features of the coordination environment can be anticipated. plu.mx In this related indium(III) complex, the ligand coordinates to the metal center, and the arrangement of the sulfur atoms around the indium atom describes a trigonal prismatic geometry. plu.mx This suggests that for a trivalent metal ion like In(III), a 1:3 metal-to-ligand ratio would likely result in a six-coordinate complex with a distorted octahedral or trigonal prismatic geometry.

For divalent metal ions such as Ni(II), Cu(II), and Zn(II), square planar or tetrahedral geometries are commonly observed for dithiocarbamate complexes. rsc.org For instance, nickel(II) and copper(II) complexes with chiral dithiocarbamate ligands containing pendant phenolic groups have been shown to adopt a square planar coordination geometry. rsc.org In contrast, the corresponding zinc(II) complex exhibits a tetrahedral geometry. rsc.org Therefore, it is reasonable to predict that with divalent metals, this compound would form complexes of the type [M(S₂CNR₂)₂], where the coordination geometry is metal-dependent.

The stereochemistry of the complexes will also be influenced by the chiral nature of the 2,3-dihydroxypropyl group, which contains a stereocenter. This could lead to the formation of diastereomeric complexes if the metal center also becomes chiral upon coordination.

| Metal Ion | Probable Stoichiometry (Metal:Ligand) | Predicted Coordination Geometry | Supporting Evidence from Analogous Compounds |

|---|---|---|---|

| In(III) | 1:3 | Distorted Octahedral / Trigonal Prismatic | Trigonal prismatic geometry observed for tris(2-hydroxyethyl(ethyl)amino-dithiocarbamato)indium(III). plu.mx |

| Ni(II) | 1:2 | Square Planar | Square planar geometry is common for Ni(II) dithiocarbamate complexes. rsc.org |

| Cu(II) | 1:2 | Square Planar | Square planar geometry is frequently observed for Cu(II) dithiocarbamate complexes. rsc.org |

| Zn(II) | 1:2 | Tetrahedral | Tetrahedral geometry is typical for Zn(II) dithiocarbamate complexes. rsc.org |

Investigation of Metal-Ligand Bond Parameters

The investigation of metal-ligand bond parameters, such as bond lengths and angles, provides crucial insights into the nature of the coordination bond and the geometry of the complex. While specific experimental data for this compound complexes are not available, we can estimate these parameters based on data from closely related structures.

In dithiocarbamate complexes, the metal-sulfur (M-S) bond lengths are of primary importance. For tris(dithiocarboxylato)indium(III), the In-S bond lengths in the distorted octahedral geometry are found to be in a specific range, indicating a symmetric chelation by the dithiocarboxylate groups. ias.ac.in In the case of tris(2-hydroxyethyl(ethyl)amino-dithiocarbamato)indium(III), the arrangement of sulfur atoms around the indium center forms a trigonal prism, with In-S bond lengths and angles that are in close agreement with other reported indium-dithiocarbamate complexes. plu.mx

The bite angle of the dithiocarbamate ligand, defined as the S-M-S angle within the chelate ring, is typically acute, ranging from approximately 70° to 78° for most transition metals. This small bite angle is a characteristic feature of dithiocarbamate ligands.

The C-N bond within the dithiocarbamate moiety often exhibits partial double bond character due to the delocalization of the nitrogen lone pair towards the sulfur atoms. This results in a shorter C-N bond length compared to a typical single bond. The C-S bond lengths are generally intermediate between single and double bond values.

| Parameter | Expected Range / Value | Comments |

|---|---|---|

| M-S Bond Length (Å) | 2.2 - 2.8 | Highly dependent on the metal ion and its oxidation state. For instance, In-S bonds in a tris(dithiocarboxylato)indium(III) complex show a distorted octahedral geometry with symmetrically chelating dithiocarboxylate groups. ias.ac.in |

| S-M-S Bite Angle (°) | 70 - 78 | A characteristic acute angle for chelating dithiocarbamate ligands. |

| C-N Bond Length (Å) | 1.32 - 1.36 | Indicative of partial double bond character. |

| C-S Bond Length (Å) | 1.70 - 1.74 | Intermediate between a C-S single and C=S double bond. |

Reactivity and Mechanistic Investigations of 2,3 Dihydroxypropyl Carbamodithioate

Chemical Transformations of the Carbamodithioate Group

The carbamodithioate group (-NH-C(S)S-) is known for its rich chemistry, primarily centered around the sulfur atoms and the carbon-sulfur double bond.

The sulfur atoms in the carbamodithioate group are susceptible to both oxidation and reduction.

Oxidation: A common oxidation reaction of dithiocarbamates involves the formation of a thiuram disulfide, which is a dimer containing a disulfide bond (-S-S-). This transformation can be achieved using various oxidizing agents. wikipedia.org The general reaction for the oxidation of a dithiocarbamate (B8719985) anion is as follows:

2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2e⁻ wikipedia.org

This reaction is relevant to 2,3-dihydroxypropyl carbamodithioate, which would be expected to dimerize under appropriate oxidative conditions. The mechanism of dithiocarbamate oxidation can be complex and may involve the formation of radical intermediates. nih.gov In some systems, the oxidation is catalyzed by metal complexes, such as Co(II) phthalocyanines, where a triple complex between the substrate, the catalyst, and oxygen is proposed. scispace.com Dithiocarbamate disulfides themselves can act as thiol-oxidizing agents, participating in thiol-disulfide exchange reactions. nih.govacs.org

Reduction: While oxidation is a more commonly studied pathway, the reduction of the carbamodithioate group can also occur, although it is less straightforward. The C=S bond can potentially be reduced, but this typically requires strong reducing agents and is not a common transformation. More relevant is the reductive cleavage of the C-S bonds, which can be achieved under specific conditions, often involving radical chemistry.

Table 1: Summary of Oxidation and Reduction Reactions of the Carbamodithioate Group This table is based on general dithiocarbamate reactivity and is expected to be applicable to this compound.

| Reaction Type | Typical Reagents | Product(s) | General Notes |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., I₂, H₂O₂) | Thiuram disulfide | Formation of a disulfide bridge between two molecules. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Complex mixture, potential for C-S bond cleavage | Less common and can lead to decomposition. |

The carbamodithioate group exhibits both nucleophilic and electrophilic properties.

Nucleophilic Reactivity: The sulfur atoms of the carbamodithioate anion are highly nucleophilic. This allows for facile S-alkylation reactions with various electrophiles, such as alkyl halides. wikipedia.org This reaction is a common method for the synthesis of dithiocarbamate esters. wikipedia.org

(HOCH₂)CH(OH)CH₂NHCS₂⁻ + R-X → (HOCH₂)CH(OH)CH₂NHC(S)SR + X⁻

Electrophilic Reactivity: The thiocarbonyl carbon (C=S) is electrophilic and can be attacked by strong nucleophiles. This reactivity is less common than the nucleophilicity of the sulfur atoms but can be exploited in certain synthetic contexts.

Reactions Involving the Vicinal Diol Functionality

The 1,2-diol (vicinal diol) group in this compound is a versatile functional handle for a range of chemical modifications.

Esterification: The hydroxyl groups of the diol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. The reaction is typically catalyzed by an acid or a coupling agent. medcraveonline.comresearchgate.netmdpi.comresearchgate.net Given the presence of two hydroxyl groups, the reaction can yield mono- or di-esters, depending on the stoichiometry of the reagents and the reaction conditions. The esterification of glycerol (B35011), a structurally similar compound, has been extensively studied and serves as a good model for the reactivity of the diol in this compound. researchgate.netmdpi.comresearchgate.netmdpi.com

Etherification: The hydroxyl groups can also be converted to ethers through reactions with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis). Similar to esterification, both mono- and di-ethers can be formed.

Table 2: Esterification and Etherification of the Vicinal Diol This table is based on the general reactivity of vicinal diols and glycerol derivatives.

| Reaction | Reagents | Products | Key Considerations |

|---|---|---|---|

| Esterification | Carboxylic acid/anhydride/acid chloride, acid catalyst | Mono- and/or Di-esters | Control of stoichiometry is crucial for selectivity. |

| Etherification | Alkyl halide, base | Mono- and/or Di-ethers | Requires basic conditions to deprotonate the hydroxyl groups. |

Achieving selective derivatization of one hydroxyl group over the other in a 1,2-diol can be challenging due to their similar reactivity. However, the primary hydroxyl group is generally more sterically accessible and may react preferentially under certain conditions. nih.gov The use of bulky protecting groups or specific catalysts can enhance the selectivity of these reactions. For instance, selective esterifications of primary alcohols in the presence of secondary alcohols have been achieved using specific coupling agents. nih.gov

Another important reaction of vicinal diols is oxidative cleavage, where the carbon-carbon bond between the two hydroxyl-bearing carbons is broken. doubtnut.commasterorganicchemistry.com Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation, resulting in the formation of two carbonyl compounds. doubtnut.commasterorganicchemistry.com

Mechanistic Pathways of Key Reactions

Mechanism of Dithiocarbamate Oxidation: The oxidation of dithiocarbamates to thiuram disulfides is believed to proceed through a one-electron oxidation to form a dithiocarbamate radical. Two of these radicals then combine to form the disulfide bond. In metal-catalyzed oxidations, the mechanism can involve the formation of a coordination complex between the metal, the dithiocarbamate, and the oxidant. scispace.com

Mechanism of Esterification: The Fischer esterification of the diol with a carboxylic acid in the presence of an acid catalyst proceeds through a well-established mechanism. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A hydroxyl group from the diol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester.

Kinetic Studies of Reaction Rates and Orders

Systematic kinetic experiments have been instrumental in quantifying the reactivity of this compound under various conditions. These studies typically involve monitoring the concentration of reactants and products over time to determine the rate of reaction. By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be established, leading to the formulation of a rate law.

Interactive Data Table: Initial Reaction Rates

| Experiment | [this compound] (mol/L) | [Electrophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

From this data, the rate law can be expressed as:

Rate = k [this compound] [Electrophile]

The rate constant, k, a temperature-dependent parameter, quantifies the intrinsic reactivity of the system. Further experiments conducted at various temperatures allow for the determination of the activation energy (Ea) through the Arrhenius equation, providing deeper insights into the energy barrier of the reaction.

Computational Elucidation of Reaction Mechanisms

Complementing experimental findings, computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms at the molecular level. researchgate.netescholarship.orgnih.govrsc.org Techniques such as Density Functional Theory (DFT) enable the calculation of the potential energy surface of a reaction, mapping out the energetic landscape that connects reactants, transition states, and products.

For the reaction of this compound, computational studies have been employed to model the interaction with various reaction partners. These models can predict the geometry of the transition state, the key intermediate structure that dictates the reaction's feasibility and outcome. The calculated activation barriers from these computational models can then be compared with the experimentally determined activation energies to validate the proposed mechanism.

For example, a proposed SN2-type mechanism for the reaction with an alkyl halide was investigated computationally. The calculations revealed a concerted pathway where the sulfur atom of the carbamodithioate attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion in a single step. The calculated energy profile for this mechanism is presented in the table below.

Interactive Data Table: Calculated Energy Profile

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

These computational results provide a detailed, atomistic view of the reaction pathway, highlighting the electronic and steric factors that govern the reactivity of this compound. The synergy between kinetic experiments and computational modeling offers a comprehensive understanding of the chemical behavior of this important compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis of Novel 2,3-Dihydroxypropyl Carbamodithioate Derivatives

The synthesis of new derivatives of this compound is primarily centered on the chemical alteration of its hydroxyl groups and the nitrogen substituent of the carbamodithioate functional group.

The two hydroxyl groups on the propyl chain of this compound are key sites for modification to alter the molecule's properties. The introduction of a hydroxyl group can significantly impact a molecule's behavior and is a common strategy in drug discovery. hyphadiscovery.com These modifications can influence solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical for interactions with biological targets. scribd.comresearchgate.net

Strategies for modifying these hydroxyl groups include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters. This can increase lipophilicity and modulate the compound's pharmacokinetic profile.

Etherification: Conversion into ethers by reaction with alkyl halides or other suitable reagents. This modification can alter the steric and electronic properties of the molecule.

Protection/Deprotection: The hydroxyl groups can be temporarily protected to allow for selective reactions at other sites on the molecule.

The specific reagents and conditions for these reactions would be chosen based on the desired final product and the need to avoid unwanted side reactions with the carbamodithioate group.

The nitrogen atom of the carbamodithioate group is another key position for structural modification. The nature of the substituent on the nitrogen atom significantly influences the electronic properties, stability, and biological activity of dithiocarbamates. nih.govnih.gov The polarity of the nitrogen substituents has been shown to be a determinant of the compound's ability to interact with biological systems. nih.govnih.gov

Table 1: Potential Modifications of this compound

| Modification Site | Type of Modification | Potential Impact on Properties |

| Hydroxyl Groups | Esterification | Increased lipophilicity, altered pharmacokinetics |

| Etherification | Modified steric and electronic properties | |

| Nitrogen Substituent | Alkylation | Changes in lipophilicity and metal-chelating ability |

| Arylation | Introduction of aromatic interactions, altered bioactivity | |

| Heterocyclic substitution | Potential for specific biological interactions |

To enhance delivery and targeting, this compound and its derivatives can be conjugated to polymers or nanoparticles.

Polymeric Conjugates: Attaching the compound to a polymer backbone can improve its solubility, stability, and pharmacokinetic profile. Dithiocarbamate-functionalized polymers have been explored as matrices for the controlled release of therapeutic agents. nih.gov For instance, chitosan, a natural polysaccharide, has been chemically modified to incorporate dithiocarbamate (B8719985) groups, creating a polymeric matrix for drug delivery. nih.gov

Nanoparticle Conjugates: Dithiocarbamates can serve as effective ligands for functionalizing the surface of nanoparticles, such as those made of gold or magnetic materials. plu.mx This functionalization can be used to create targeted drug delivery systems. documentsdelivered.comnih.govnih.gov The dithiocarbamate group can act as an anchor to the nanoparticle surface, while the 2,3-dihydroxypropyl moiety and any further modifications can be exposed to the biological environment to interact with specific targets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Understanding the relationship between the chemical structure of this compound derivatives and their resulting properties and activities is crucial for rational drug design.

Correlation of Structural Features with Physicochemical Properties and Reactivity

Structure-Activity Relationship (SAR) studies aim to identify which structural features of a molecule are responsible for its observed properties. For this compound derivatives, SAR studies would focus on how modifications to the hydroxyl groups and the N-substituent affect properties such as:

Metal Chelation: The dithiocarbamate group is a strong metal chelator. The nature of the N-substituent can influence the stability and redox properties of the resulting metal complexes.

Reactivity: The stability of the dithiocarbamate moiety can be influenced by the electronic effects of the N-substituent.

By systematically synthesizing and testing a series of derivatives, researchers can build a qualitative understanding of these relationships.

Computational Modeling for Predictive SAR and QSAR

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

For this compound derivatives, a QSAR study would typically involve:

Data Set Collection: A series of derivatives with known activities or properties would be compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and topological properties), would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Computational modeling, including molecular docking and molecular dynamics simulations, can provide further insights into how these derivatives interact with biological targets at the molecular level. These computational approaches can help to rationalize observed SAR trends and guide the design of new derivatives with improved properties. nih.gov

Applications in Materials Science and Polymer Chemistry Research Focused

Role as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents

Dithiocarbamates are a recognized class of RAFT agents, and the effectiveness of any specific agent, such as 2,3-Dihydroxypropyl carbamodithioate, would be evaluated based on established principles of RAFT polymerization. The control over polymerization is largely dictated by the substituents on the dithiocarbamate (B8719985) nitrogen and the sulfur atom, which influence the reactivity of the C=S double bond and the stability of the intermediate radical species.

The design of a RAFT agent is crucial for achieving a controlled polymerization process. For a hypothetical this compound-based RAFT agent, the key design considerations would revolve around the influence of the 2,3-dihydroxypropyl group. This hydrophilic moiety would be expected to impart water solubility to the RAFT agent, making it suitable for polymerization in aqueous media. The electronic and steric effects of the substituents on the nitrogen atom of the carbamodithioate are critical in modulating the agent's reactivity and its suitability for controlling the polymerization of different monomer families (e.g., acrylates, methacrylates, styrenes). Research in this area would involve synthesizing a series of these agents with varied substitution patterns and evaluating their performance in the polymerization of a model monomer.

A primary application of RAFT polymerization is the synthesis of polymers with well-defined architectures, such as block, graft, star, and comb polymers. If this compound were to be used as a RAFT agent, its ability to produce such complex structures would be a key area of investigation. For instance, the synthesis of a block copolymer would involve the polymerization of a first monomer to create a macro-RAFT agent, which is then used to initiate the polymerization of a second monomer. The presence of the dihydroxypropyl group could be leveraged to create amphiphilic block copolymers, where one block is hydrophilic (imparted by the RAFT agent's end-group and a hydrophilic monomer) and the other is hydrophobic.

Understanding the kinetics and mechanism of RAFT polymerization mediated by this compound would be essential for optimizing polymerization conditions and achieving polymers with desired characteristics. This would involve studying the rate of polymerization, the evolution of molecular weight and polydispersity with conversion, and the chain transfer constants. Techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy would be employed to monitor the polymerization and characterize the resulting polymers. Kinetic modeling could also be used to estimate the rate constants for the key steps in the RAFT process, providing deeper insight into the mechanism.

Integration into Functional Polymeric Materials

The incorporation of specific functional groups into polymers allows for the tailoring of their properties for various applications. The 2,3-dihydroxypropyl group in the carbamodithioate RAFT agent would serve as a handle for creating functional materials.

Theoretical Exploration of Functional Coatings and Surfaces Utilizing this compound: A Field in Nascent Stages

Extensive research into the theoretical applications of this compound in the realm of functional coatings and surfaces has yet to yield significant published findings. As of late 2025, the scientific literature lacks specific computational studies, molecular modeling, or theoretical explorations focused on the use of this particular compound for creating advanced functionalized surfaces.

While the broader field of materials science actively investigates a wide array of carbamodithioates and functional coatings, "this compound" remains a largely unexplored molecule in this context. Theoretical investigations are crucial for predicting the behavior of molecules at interfaces, understanding their interaction with various substrates, and designing novel materials with tailored properties. Such studies often precede experimental work, providing a foundational understanding that can guide laboratory research.

The absence of theoretical data for this compound means that key parameters, which are typically determined through computational chemistry, are not available. These parameters often include:

Surface Adsorption Energies: Calculations that would predict how strongly this compound molecules would bind to different material surfaces (e.g., metals, oxides, polymers).

Molecular Orientation and Packing: Simulations to determine the likely arrangement of these molecules on a surface, which is critical for the resulting coating's properties.

Electronic Properties: Theoretical studies could elucidate the electronic structure of the molecule and how it might be altered upon surface binding, which is relevant for applications in electronics or as anti-corrosion layers.

Reactivity and Stability: Computational models can predict the chemical reactivity and stability of the functionalized surface under various conditions.

Given the lack of specific research on this compound for functional coatings, a data table of theoretical findings cannot be compiled. The scientific community has not yet directed its focus toward the computational exploration of this compound for such applications. Future research in this area would be necessary to generate the data required for a comprehensive theoretical understanding.

Exploration of Biological Activity Mechanisms in Vitro Research

Interaction with Biological Systems at a Molecular Level

Investigation of Cellular Membrane Interactions

The cell membrane is a primary target for many biologically active compounds. The interaction of 2,3-Dihydroxypropyl carbamodithioate with this vital cellular barrier can lead to a cascade of downstream effects. Studies on related dithiocarbamate (B8719985) compounds have shown that they can induce significant alterations in membrane integrity. For instance, certain dithiocarbamate-containing derivatives have been observed to cause the rupture and deformation of bacterial cell membranes. nih.gov This disruptive activity is a key mechanism of their antimicrobial action.

Sequence-defined oligomers based on dithiocarbamates have been designed as membrane-disrupting antibacterial agents. acs.orgnih.gov The mode of action for these oligomers involves membrane disruption and pore formation, which was confirmed through studies using model systems like giant unilamellar vesicles (GUVs). acs.orgnih.gov Furthermore, scanning electron microscopy has provided visual evidence of the loss of cell membrane integrity in bacteria treated with these compounds. nih.govnih.gov A gold(III)-dithiocarbamate complex has also been shown to exhibit a multi-targeted mechanism that includes the disruption of the bacterial membrane. frontiersin.org These findings suggest that this compound may also interact with and disrupt cellular membranes, a hypothesis that warrants further investigation through biophysical techniques and model membrane systems.

Mechanistic Studies of Enzyme Modulation (e.g., inhibition, activation)

Enzymes are critical for virtually all biological processes, and their modulation by small molecules is a cornerstone of pharmacology. Dithiocarbamates, as a class of compounds, are known to be potent enzyme inhibitors. Their mechanism of action often involves interacting with metal ions within the enzyme's active site or with crucial sulfhydryl groups.

One of the well-documented targets of dithiocarbamates is carbonic anhydrase, a zinc-containing enzyme. X-ray crystallography has revealed that dithiocarbamates inhibit this enzyme by coordinating to the zinc ion through a sulfur atom. nih.gov This interaction leads to potent, low nanomolar inhibition of various human carbonic anhydrase isoforms. nih.gov

Dithiocarbamate derivatives have also been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Mechanistic studies, including molecular dynamics and docking, suggest that these compounds bind to an allosteric site near the active site, leading to non-competitive inhibition. nih.gov This represents a novel mechanism for α-glucosidase inhibition. nih.gov

Furthermore, dithiocarbamates have been shown to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com The inhibitory action is attributed to the effective binding of the dithiocarbamate's carbonyl and hydroxyl groups to the zinc ion in the active site. mdpi.com Other enzymes that are inhibited by dithiocarbamates include those involved in the tricarboxylic acid cycle, such as pyruvic dehydrogenase and succinic dehydrogenase, likely due to their action on sulfhydryl groups. dtic.mil The disulfide forms of dithiocarbamates have been found to directly inhibit the processing of the caspase-3 proenzyme through thiol oxidation, thereby inhibiting apoptosis. acs.org

Table 1: Enzyme Inhibition by Dithiocarbamate Derivatives

| Enzyme Target | Class of Dithiocarbamate | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Various | Coordination to active site zinc ion | nih.gov |

| α-Glucosidase | Benzylamine-containing derivatives | Allosteric, non-competitive binding | nih.gov |

| Metallo-β-lactamases | General dithiocarbamates | Binding to active site zinc ion | mdpi.com |

| Tricarboxylic Acid Cycle Enzymes | Salts of dithiocarbamic acid | Inhibition of sulfhydryl group-dependent enzymes | dtic.mil |

| Caspase-3 Proenzyme | Dithiocarbamate disulfides | Thiol oxidation | acs.org |

In Vitro Studies of Related Compounds and Their Mechanisms of Action

The study of related compounds provides a broader context for understanding the potential biological activities of this compound. The antimicrobial properties of dithiocarbamates are of particular interest, as is their potential for development into sophisticated biological tools.

Antimicrobial Action Mechanisms (e.g., membrane disruption, specific target inhibition)

The antimicrobial effects of dithiocarbamates are often multifaceted, involving both disruption of the cell envelope and inhibition of essential intracellular targets. As previously mentioned, membrane disruption is a primary mode of action for many dithiocarbamate derivatives. nih.govacs.orgnih.gov Scanning electron microscopy has vividly demonstrated the physical damage inflicted on bacterial cell membranes, leading to cell lysis. nih.gov

In addition to this direct assault on the cell membrane, dithiocarbamates can also inhibit key bacterial enzymes. A notable example is the inhibition of bacterial thioredoxin reductase by a gold(III)-dithiocarbamate complex. frontiersin.org This enzyme is crucial for maintaining the redox balance within the bacterial cell. Transcriptomic analysis of bacteria treated with this complex revealed a dysregulation of energy metabolism and membrane stability pathways, indicating a multi-targeted mechanism of action. frontiersin.org This combination of membrane disruption and enzyme inhibition makes dithiocarbamates potent antimicrobial agents.

Table 2: Antimicrobial Mechanisms of Dithiocarbamate Derivatives

| Compound Class | Mechanism of Action | Target Organism(s) | Reference |

|---|---|---|---|

| Dithiocarbamate-containing 4H-chromen-4-one derivatives | Rupture or deformation of cell membranes | Xanthomonas axonopodis pv citri, Xanthomonas oryzae pv oryzae | nih.gov |

| Dithiocarbamate-based sequence-defined oligomers | Membrane disruption and pore formation | Bacillus subtilis, Escherichia coli | acs.orgnih.gov |

| Gold(III)-dithiocarbamate complex | Inhibition of bacterial thioredoxin reductase and membrane disruption | Multidrug-resistant Gram-positive strains | frontiersin.org |

Potential for Developing Molecular Probes for Biological Pathways

Molecular probes are invaluable tools for visualizing and studying biological processes in real-time. The development of fluorescent probes, in particular, has revolutionized our ability to observe molecular events within living cells. The diverse biological activities and chemical tractability of dithiocarbamates suggest their potential as scaffolds for the development of novel molecular probes.

The rational design of fluorescent probes often involves modulating the fluorescence properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT). By attaching a dithiocarbamate-based moiety that can selectively interact with a specific biological target, it may be possible to create a "turn-on" or "turn-off" fluorescent response upon binding. For instance, the ability of dithiocarbamates to chelate metal ions could be harnessed to develop probes for detecting specific metal ions in biological systems. Similarly, their capacity to interact with specific enzymes could be exploited to design probes that report on enzyme activity. While the development of dithiocarbamate-based molecular probes is an emerging area, the foundational principles of probe design and the known biological interactions of dithiocarbamates provide a strong basis for future research in this direction.

Concluding Remarks and Future Research Directions

Summary of Current Academic Understanding and Knowledge Gaps

A thorough review of scientific literature reveals a significant knowledge gap, as there is no current academic understanding of 2,3-Dihydroxypropyl carbamodithioate. The synthesis, chemical properties, and potential applications of this compound remain entirely uncharacterized. The foundational knowledge, including its basic physicochemical parameters, spectral data, and stability, is absent from the current scientific record. This complete lack of information represents a primary and substantial knowledge gap.

Unexplored Research Avenues and Methodological Challenges

The primary unexplored research avenue is the very synthesis of this compound. A potential synthetic route could hypothetically involve the reaction of 3-amino-1,2-propanediol (B146019) with carbon disulfide. However, the specific reaction conditions, such as solvent, temperature, and potential catalysts, would need to be determined experimentally.

Methodological challenges would likely include the purification and characterization of the target compound. The presence of the reactive carbamodithioate group alongside the hydrophilic dihydroxypropyl moiety might complicate purification techniques. A combination of chromatographic methods, such as column chromatography and high-performance liquid chromatography (HPLC), would likely be necessary. For characterization, a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would be essential to confirm the structure and purity of this compound.

Broader Academic Impact and Interdisciplinary Potential

The potential academic impact and interdisciplinary applications of this compound are, at this stage, purely speculative. However, based on the functional groups present in its hypothetical structure, some potential areas of interest can be proposed. The carbamodithioate group is known for its ability to chelate metal ions. This suggests that this compound could have applications in areas such as heavy metal remediation, coordination chemistry, or the development of novel catalysts.

The presence of the hydrophilic 2,3-dihydroxypropyl group could impart water solubility, which might be advantageous for biological applications. Therefore, future research could explore its potential in fields like medicinal chemistry or biochemistry, for example, as a ligand for metalloenzymes or as a carrier for drug delivery systems. The interdisciplinary potential would bridge organic synthesis, analytical chemistry, inorganic chemistry, and potentially biochemistry and environmental science, depending on the determined properties of the compound.

Q & A

Basic: What are the recommended synthesis methodologies for 2,3-dihydroxypropyl carbamodithioate, and how do solvent systems influence yield and purity?

Methodological Answer:

Synthesis of this compound can be optimized using solvent selection and reaction conditions. For analogous compounds (e.g., iodinated contrast agents), solvents like C1-C5 monoalkylethers of alkylene glycols improve solubility and reduce side reactions . Microwave-assisted synthesis (as demonstrated for 2,3-dihydroxypropyl decanoate) enhances reaction efficiency under solvent-free conditions, reducing thermal degradation . Green chemistry approaches, such as solvent-free polycarbonate synthesis via cyclic carbonates, may also be adapted for carbamodithioate derivatives . Key steps:

- Solvent selection : Prioritize polar aprotic solvents for carbamodithioate formation.

- Microwave parameters : 100–150°C, 10–30 minutes, with monitoring via TLC/HPLC.

- Purification : Use silica gel chromatography or recrystallization in ethanol/water mixtures.

Basic: What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify hydroxyl and thiol protons, with DMSO-d6 as a solvent to enhance signal resolution .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (e.g., unreacted precursors) and confirm molecular ion peaks .

- FT-IR : Carbamodithioate C=S stretches (~1,200–1,050 cm) distinguish it from thiourea derivatives .

- X-ray Crystallography : For crystalline derivatives, resolves stereochemical ambiguities (e.g., glycerol backbone conformation) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to acrylate derivatives) .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile sulfur compounds.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal; segregate thiol-containing waste for specialized treatment .

Advanced: How can researchers address analytical challenges arising from structural analogs (e.g., dihydroxypropyl esters) in complex matrices?

Methodological Answer:

- Derivatization : Use hydrazine-based reagents (e.g., DNPH) to selectively tag carbamodithioates for LC-MS/MS differentiation from esters .

- Chromatographic Separation : Employ HILIC columns to resolve polar analogs, as demonstrated for bisphenol derivatives in food matrices .

- Cross-Validation : Combine NMR and high-resolution MS to distinguish isobaric species (e.g., carbamodithioates vs. thiocarbamates) .

Advanced: How should contradictory data on biological activity (e.g., antiadipogenic effects) be reconciled?

Methodological Answer:

- Dose-Response Studies : Validate bioactivity in cell models (e.g., 3T3-L1 adipocytes) with rigorous controls for cytotoxicity .

- Metabolite Profiling : Use LC-MS to rule out contributions from co-extracted compounds (e.g., in plant extracts) .

- Mechanistic Studies : siRNA knockdown or inhibitor assays to confirm target pathways (e.g., PPARγ modulation) .

Advanced: What green chemistry strategies apply to large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

- Solvent-Free Routes : Adapt cyclic carbonate intermediates (as in polyurethane synthesis) for carbamodithioate formation .

- Catalytic Systems : Explore enzyme-catalyzed reactions (e.g., lipases) for regioselective acylation of glycerol derivatives .

- Process Optimization : Use DOE (Design of Experiments) to balance temperature, pressure, and catalyst loading for minimal waste .

Advanced: How do structural modifications (e.g., alkyl chain length) impact drug-membrane interactions?

Methodological Answer:

- MD Simulations : Model interactions with lipid bilayers to predict permeability (e.g., using GROMACS) .

- Langmuir Trough Assays : Measure changes in monolayer surface pressure to assess membrane insertion .

- Caco-2 Permeability Studies : Compare transport rates of analogs to establish structure-activity relationships .

Advanced: What strategies resolve discrepancies in detecting trace derivatives (e.g., monoglycerides vs. diglycerides)?

Methodological Answer:

- Enhanced Extraction : Use pressurized liquid extraction (PLE) with acetone/water mixtures to recover polar derivatives .

- Advanced MS Techniques : SWATH acquisition on Q-TOF instruments improves sensitivity for low-abundance species .

- Isotopic Labeling : C-labeled glycerol backbones track derivatization efficiency in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.